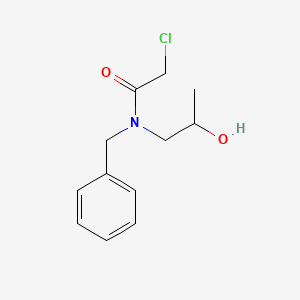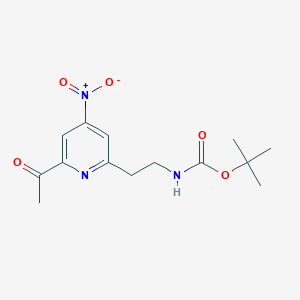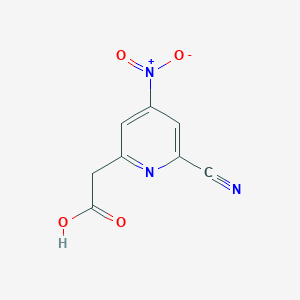
2-(Cyclopropylmethoxy)-4-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-4-isopropoxyphenol is an organic compound with a complex structure that includes both cyclopropyl and isopropoxy groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-isopropoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with cyclopropylmethyl bromide and isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)-4-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenol ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethoxy)-4-isopropoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)-4-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl and isopropoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopropylmethoxy)phenol: Lacks the isopropoxy group, which may affect its chemical and biological properties.
4-Isopropoxyphenol: Lacks the cyclopropylmethoxy group, leading to differences in reactivity and applications.
2-(Cyclopropylmethoxy)-4-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group, which can influence its properties.
Uniqueness
2-(Cyclopropylmethoxy)-4-isopropoxyphenol is unique due to the presence of both cyclopropylmethoxy and isopropoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(cyclopropylmethoxy)-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-11-5-6-12(14)13(7-11)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
XKVACLNUPCLPIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)O)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)












